5-(Trifluoromethyl)isoquinolin-3-ol
Description
Significance of Isoquinoline (B145761) Scaffolds in Chemical Research
The isoquinoline scaffold, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govresearchgate.netnih.gov This framework is embedded in a wide variety of natural alkaloids and has been extensively utilized as a template for the design and synthesis of new therapeutic agents. nih.govontosight.ai The structural diversity and inherent biological activities of isoquinoline derivatives have made them a focus of research for treating a broad spectrum of diseases, including cancer, infectious diseases, and neurological disorders. nih.govontosight.ai
The significance of the isoquinoline core extends to its role as a versatile building block in synthetic organic chemistry. rsc.org There is a continuous drive to develop novel and efficient synthetic methodologies for constructing and functionalizing the isoquinoline skeleton, moving beyond traditional methods to allow for more complex and diverse molecular architectures. nih.govrsc.org These efforts are fueled by the wide-ranging pharmacological activities associated with this scaffold, such as antimicrobial, anti-inflammatory, and enzyme inhibitory actions. nih.govresearchgate.net
Role of Trifluoromethylation in Enhancing Molecular Properties for Academic Study
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely used strategy in modern drug design and chemical research. mdpi.comhovione.com This small modification can profoundly alter a molecule's physicochemical properties, often leading to enhanced biological activity or improved pharmacokinetic profiles. mdpi.comscilit.com The trifluoromethyl group is highly electronegative and lipophilic, which can improve a compound's metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. mdpi.comnih.gov
Furthermore, the CF3 group can enhance a molecule's binding affinity to biological targets through favorable electrostatic interactions and can improve its permeability across cellular membranes. mdpi.comnih.gov Its strong electron-withdrawing nature and steric bulk are distinct from a simple methyl group, offering a unique tool for fine-tuning molecular properties. mdpi.com The development of new methods for direct trifluoromethylation of aromatic and heteroaromatic systems remains an active area of research, highlighting the importance of this functional group in creating novel compounds for academic and industrial investigation. nih.govclockss.org
Overview of Hydroxylated Isoquinoline Derivatives in Chemical Synthesis
Hydroxylated isoquinolines, particularly those with a hydroxyl group on the heterocyclic ring, are important intermediates and target molecules in chemical synthesis. The position of the hydroxyl group can significantly influence the molecule's chemical reactivity and its potential to engage in hydrogen bonding, a key interaction in biological systems. For instance, derivatives like 4-hydroxyquinolines and their isoquinoline counterparts have been subjects of synthetic studies for decades. acs.orgacs.org
The synthesis of hydroxylated isoquinolines can be achieved through various methods, including classic reactions that build the isoquinoline core or by functionalizing a pre-existing isoquinoline ring system. nih.govyoutube.com These compounds can exist in tautomeric forms, such as the keto form (an isoquinolinone), which further expands their chemical diversity and utility. The presence of the hydroxyl group provides a handle for further synthetic modifications, allowing for the creation of libraries of related compounds for structure-activity relationship studies. mdpi.comnih.gov
Research Gaps and Objectives for 5-(Trifluoromethyl)isoquinolin-3-ol Investigation
Despite the clear academic interest in its constituent parts, the specific compound 5-(Trifluoromethyl)isoquinolin-3-ol remains largely unexplored in peer-reviewed scientific literature. While basic physical and chemical data for the compound are available from commercial suppliers, indicating its existence and use as a chemical intermediate, detailed studies on its synthesis, reactivity, and biological properties are lacking. forecastchemicals.com
The primary research gap is the absence of published, optimized synthetic routes to 5-(Trifluoromethyl)isoquinolin-3-ol. While general methods for creating trifluoromethylated or hydroxylated isoquinolines exist, a dedicated study would be required to adapt and optimize these for this specific substitution pattern. clockss.orgnih.gov
A significant opportunity exists for the thorough characterization and investigation of this molecule. Key research objectives would include:
Developing and reporting a robust, scalable synthesis of 5-(Trifluoromethyl)isoquinolin-3-ol.
Conducting a comprehensive investigation of its photophysical properties, given that isoquinoline derivatives are often fluorescent. mdpi.comresearchgate.net
Exploring its reactivity, particularly at the hydroxyl group, to synthesize a novel library of derivatives.
Undertaking initial biological screening to assess its potential in areas where isoquinolines and trifluoromethylated compounds have shown promise, such as oncology or infectious diseases. researchgate.netnih.gov
Fulfilling these objectives would provide valuable data to the chemical community and could establish 5-(Trifluoromethyl)isoquinolin-3-ol as a useful building block for further research.
Chemical Compound Data
Properties of 5-(Trifluoromethyl)isoquinolin-3-ol
| Property | Value |
|---|---|
| CAS Number | 129289-34-1 |
| Molecular Formula | C10H6F3NO |
| Molecular Weight | 213.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | ≥98% |
| Melting Point | 75-77°C |
| Density | 1.41 g/cm³ |
| Solubility | Slightly soluble in water; soluble in organic solvents |
Data sourced from Forecast Chemicals. forecastchemicals.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 5-(Trifluoromethyl)isoquinolin-3-ol |
| 4-hydroxyquinolines |
Properties
IUPAC Name |
5-(trifluoromethyl)-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-5-14-9(15)4-7(6)8/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDAYASVSFQNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Trifluoromethyl Isoquinolin 3 Ol
Retrosynthetic Analysis of 5-(Trifluoromethyl)isoquinolin-3-ol
A logical retrosynthetic analysis of 5-(trifluoromethyl)isoquinolin-3-ol suggests several potential disconnection points, leading to more readily available starting materials. The isoquinoline (B145761) core can be deconstructed through several pathways, primarily involving the cleavage of the C3-C4 and N2-C3 bonds or the C4-C4a and N2-C1 bonds.
One common approach involves disconnecting the C3-C4 and N2-C1 bonds, which points towards a substituted phenylacetic acid derivative and a source for the N1-C1 fragment, often an aminoacetaldehyde equivalent. This strategy is central to methods like the Bischler-Napieralski and Pictet-Spengler reactions.
Another key disconnection breaks the C4a-C5 and C3-C4 bonds, suggesting a precursor already containing the nitrogen and C3-hydroxyl group, which would then be cyclized onto the trifluoromethylated benzene (B151609) ring. This can be envisioned through intramolecular C-H activation strategies.
A primary disconnection strategy for 5-(trifluoromethyl)isoquinolin-3-ol would involve a substituted phenethylamine (B48288) derivative, a common precursor in classical isoquinoline syntheses. Specifically, this would be 2-(3-(trifluoromethyl)phenyl)ethan-1-amine. The subsequent steps would then focus on the formation of the new heterocyclic ring containing the nitrogen and the C3-ol group.
Classical Isoquinoline Synthesis Approaches and Their Adaptability
Traditional methods for isoquinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. However, the presence of a strong electron-withdrawing group like trifluoromethyl at the 5-position significantly deactivates the aromatic ring, posing a challenge to classical electrophilic aromatic substitution-based cyclization reactions.
Pomeranz–Fritsch Reaction Modifications
The Pomeranz–Fritsch reaction, which typically involves the acid-catalyzed cyclization of a benzalaminoacetal, is a well-established method for preparing isoquinolines. wikipedia.orgwikipedia.org The standard reaction involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes cyclization in the presence of a strong acid. wikipedia.org
For the synthesis of 5-(trifluoromethyl)isoquinolin-3-ol, the starting benzaldehyde would be 3-(trifluoromethyl)benzaldehyde. The electron-withdrawing nature of the trifluoromethyl group makes the aromatic ring less nucleophilic, thus hampering the key electrophilic cyclization step. Consequently, standard Pomeranz-Fritsch conditions are often ineffective for such deactivated substrates.
To overcome this, modifications employing stronger Lewis acids or higher reaction temperatures might be necessary. However, these harsh conditions can lead to side reactions and lower yields. A potential variation could involve a pre-lithiated or Grignard-activated intermediate to enhance the nucleophilicity of the cyclizing species, although this deviates from the classical acid-catalyzed pathway.
| Reaction | Starting Materials | Key Transformation | Challenges for 5-(CF3) derivative |
| Pomeranz–Fritsch | 3-(Trifluoromethyl)benzaldehyde, Aminoacetaldehyde diethyl acetal | Acid-catalyzed cyclization of a benzalaminoacetal | Deactivation of the aromatic ring by the CF3 group hinders electrophilic attack. |
Bischler–Napieralski Reaction Variants
The Bischler–Napieralski reaction is another cornerstone of isoquinoline synthesis, involving the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). wikipedia.orgnrochemistry.com This reaction typically yields a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. wikipedia.org
To synthesize 5-(trifluoromethyl)isoquinolin-3-ol via this route, one would start with N-(2-(3-(trifluoromethyl)phenyl)ethyl)acetamide or a similar amide. The crucial cyclization step is an intramolecular electrophilic substitution. The strong deactivating effect of the trifluoromethyl group on the benzene ring makes this cyclization challenging under standard conditions. nrochemistry.comjk-sci.com The reaction generally works best with electron-rich aromatic rings. nrochemistry.com For substrates with electron-withdrawing groups, more forceful dehydrating agents and higher temperatures are typically required. wikipedia.org
A potential modification to facilitate this reaction could involve the use of a more reactive acylating agent or the addition of a Lewis acid to enhance the electrophilicity of the cyclizing species. Furthermore, modern variations of the Bischler-Napieralski reaction employ milder conditions which might be more suitable. organic-chemistry.org
| Reaction | Starting Material Precursor | Intermediate | Key Transformation | Challenges for 5-(CF3) derivative |
| Bischler–Napieralski | 2-(3-(Trifluoromethyl)phenyl)ethylamine | N-(2-(3-(Trifluoromethyl)phenyl)ethyl)acetamide | Intramolecular cyclization of a β-arylethylamide | The electron-withdrawing CF3 group deactivates the aromatic ring towards electrophilic substitution. |
Pictet–Spengler Reaction Modifications
The Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgorganicreactions.org Subsequent oxidation would be required to yield the aromatic isoquinoline.
For the target molecule, the starting materials would be 2-(3-(trifluoromethyl)phenyl)ethylamine and a suitable glyoxylic acid equivalent to introduce the C3-ol functionality. Similar to the other classical methods, the success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org The presence of the electron-withdrawing trifluoromethyl group would necessitate harsher reaction conditions, such as stronger acids and higher temperatures, to promote the cyclization step. wikipedia.org
Modifications to the classical Pictet-Spengler reaction, such as the use of Lewis acids or performing the reaction in aprotic media, have been shown to improve yields for less reactive substrates. wikipedia.org
| Reaction | Starting Materials | Intermediate | Key Transformation | Challenges for 5-(CF3) derivative |
| Pictet–Spengler | 2-(3-(Trifluoromethyl)phenyl)ethylamine, Glyoxylic acid | Tetrahydroisoquinoline derivative | Acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound | Deactivation of the aromatic ring by the CF3 group hinders the intramolecular electrophilic attack. |
Modern Catalytic Approaches for Trifluoromethylated Isoquinolin-3-ols
The limitations of classical methods for the synthesis of electron-deficient isoquinolines have spurred the development of modern catalytic approaches. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic systems under milder conditions.
Rhodium(III)-Catalyzed C-H Activation/Cyclization Cascades
Rhodium(III)-catalyzed C-H activation has become a prominent strategy for the synthesis of isoquinolones and related heterocycles. nih.govnih.gov These reactions often proceed via a directed C-H functionalization, where a directing group on the starting material positions the catalyst for selective activation of an ortho C-H bond. Subsequent annulation with a coupling partner, such as an alkyne or an alkene, leads to the formation of the heterocyclic ring.
The synthesis of isoquinolin-3-ols using this methodology is an area of active research. A plausible approach for 5-(trifluoromethyl)isoquinolin-3-ol could involve the Rh(III)-catalyzed coupling of a substituted benzamide (B126), such as 3-(trifluoromethyl)benzamide (B157546) bearing a suitable directing group, with a two-carbon synthon that would ultimately form the C3 and C4 of the isoquinoline ring. For instance, coupling with certain alkynes or vinyl ethers in the presence of a Rh(III) catalyst could lead to the desired isoquinolin-3-ol scaffold.
A key advantage of this approach is that it can often tolerate a wider range of functional groups compared to classical methods. The regioselectivity of the C-H activation is controlled by the directing group, and the reaction conditions can often be tuned to favor the desired product. While specific examples for the synthesis of 5-(trifluoromethyl)isoquinolin-3-ol via this method are not yet widely reported in the literature, the general applicability of Rh(III)-catalyzed C-H activation to the synthesis of substituted isoquinolones suggests its potential for accessing this target molecule. nih.govorganic-chemistry.org
| Catalyst System | Starting Material | Coupling Partner | Key Transformation | Potential for 5-(CF3) derivative |
| [Cp*RhCl2]2 / Additive | 3-(Trifluoromethyl)benzamide with a directing group | Alkyne or other C2-synthon | Directed C-H activation followed by annulation | High potential due to tolerance of functional groups and directed regioselectivity. |
Intermolecular C-C Bond Formation Mechanisms
The synthesis of the isoquinolinone core, a precursor to isoquinolin-3-ol, can be achieved through intermolecular C-C bond formation, where two separate molecular fragments are joined. A prominent example is the palladium-catalyzed C–H activation and annulation of N-methoxy benzamides with allenes. In this approach, the isoquinoline framework is constructed by coupling a benzamide derivative with an allenoic acid ester.
A plausible mechanism for this transformation begins with the coordination of the palladium(II) catalyst to the N-methoxybenzamide. mdpi.com This is followed by C–H activation to form a five-membered cyclopalladated intermediate. mdpi.com The subsequent coordination and insertion of an allene, such as a 2,3-allenoic acid ester, into the palladium-carbon bond leads to a larger ring system. mdpi.com Reductive elimination from this intermediate furnishes the final 3,4-substituted hydroisoquinolone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. mdpi.com This method provides a direct route to substituted isoquinolinone scaffolds from readily available starting materials.
Intramolecular C-N Bond Formation Mechanisms
Intramolecular strategies, where the key cyclization step involves forming a C-N bond within a single precursor molecule, are a cornerstone of isoquinolinone synthesis. These reactions often offer high efficiency and regioselectivity.
One such method involves the electrochemical trifluoromethylation and subsequent cyclization of N-acryloyl-N-arylacetamides. rsc.org In this process, a trifluoromethyl radical, generated at the cathode from a reagent like IMDN-SO2CF3, adds to the alkene moiety of the substrate. rsc.org The resulting radical intermediate then undergoes an intramolecular cyclization, attacking the aromatic ring to form a new C-C bond. The crucial C-N bond is already present in the starting amide. Finally, anodic oxidation leads to aromatization, yielding a trifluoromethylated isoquinoline-1,3-dione, a close relative of the target compound. rsc.org
Another powerful approach is the intramolecular Heck reaction. d-nb.info This palladium-catalyzed process typically starts with an ortho-alkenyl-substituted benzoyl derivative. An oxidative addition of the aryl halide to a Pd(0) catalyst forms an arylpalladium complex. d-nb.info This is followed by an intramolecular insertion of the alkene into the Pd-C bond (carbopalladation), forming a new ring and a σ-alkylpalladium intermediate. d-nb.info This intermediate can then undergo further transformations, such as carbonylation, to yield functionalized isoquinoline-1,3-diones. d-nb.info
Thermal C-H activation supported by transition metals like gold(III) also provides a pathway for intramolecular C-N bond formation. mdpi.com In this strategy, a ligand containing a suitable nitrogen donor and an aryl group coordinates to the metal center. mdpi.com Thermal activation then promotes an intramolecular C-H activation of the aryl group, leading to a cyclometalated intermediate. mdpi.com Subsequent reductive elimination can form the C-N bond, creating the heterocyclic ring. mdpi.com
Oxidant-Free Reaction Conditions
Developing synthetic methods that avoid harsh oxidants is a key goal in green chemistry. Several modern techniques for synthesizing trifluoromethylated isoquinolines operate under oxidant-free conditions.
Electrochemical synthesis is a prime example. documentsdelivered.com In the electrochemical trifluoromethylation/cyclization reaction, the key trifluoromethyl radical is generated via cathodic reduction. rsc.orgrsc.org The entire process is driven by an electric potential, eliminating the need for chemical redox reagents that would otherwise become stoichiometric waste. rsc.orgrsc.org This method is not only environmentally benign but also offers mild reaction conditions. documentsdelivered.com
Certain radical trifluoromethylation reactions can also proceed without any transition metals or external oxidants. nih.gov For instance, the reaction of β-aryl-α-isocyano-acrylates with a CF3 radical precursor like the Togni reagent can directly yield 1-trifluoromethylated isoquinolines. nih.gov This transformation relies on the spontaneous generation of radicals and a subsequent cascade of cyclization events to form the isoquinoline framework. nih.gov
Palladium-Catalyzed Cycloaddition and Arylation Protocols
Palladium catalysis is a versatile and powerful tool for the synthesis of isoquinoline derivatives, including those bearing a trifluoromethyl group. nih.gov These methods often exhibit high efficiency and functional group tolerance. mdpi.com
A notable strategy is the palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. mdpi.com This reaction provides access to various substituted 3,4-dihydroisoquinolin-1(2H)-ones with good yields and excellent regioselectivity under relatively mild conditions. mdpi.com The use of an appropriate silver-based co-catalyst and a base is crucial for the reaction's success. mdpi.com
Table 1: Palladium-Catalyzed Synthesis of Isoquinolinones
| Catalyst System | Substrates | Product Type | Key Features |
|---|---|---|---|
| Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ / DIPEA | N-methoxybenzamides, 2,3-allenoic acid esters | 3,4-dihydroisoquinolin-1(2H)-ones | High regioselectivity, good yields (53-87%) mdpi.com |
| Pd(OAc)₂ / Ac-Gly-OH / K₂CO₃ | N-alkoxy-2-alkynylbenzamides | 3,4-disubstituted isoquinolin-1-ones | Domino reaction, broad substrate scope |
| Pd(0) / Formic Acid | o-halobenzoyl derivatives with alkenes | Functionalized isoquinoline-1,3-diones | Uses formic acid as an in-situ CO source, avoids toxic CO gas d-nb.info |
Domino reactions initiated by carbopalladation are also prominent. d-nb.info In one such protocol, a palladium catalyst facilitates a cascade involving intramolecular Heck cyclization followed by carbonylation using formic acid as a safe, in-situ source of carbon monoxide. d-nb.info This allows for the synthesis of functionalized isoquinoline-1,3-diones from simple precursors in a single step, using the environmentally benign solvent dimethyl carbonate (DMC), which also acts as a reactant. d-nb.info
Other Transition Metal-Catalyzed Fluorination Strategies
While palladium is a dominant metal in cross-coupling and cyclization reactions, other transition metals are also employed, particularly for the direct introduction of fluorine or trifluoromethyl groups. nih.govbeilstein-journals.org The high cost and potential toxicity of palladium have driven research into more abundant and cheaper metals like copper, iron, and nickel. beilstein-journals.org
Copper catalysis is widely used due to its high efficiency and low cost. beilstein-journals.org Copper-mediated reactions are effective for various fluoroalkylation processes, including the trifluoromethylation of arenes and heterocycles. These reactions can proceed through radical or organometallic intermediates, depending on the chosen copper source, ligands, and trifluoromethylating agent.
Iron, being earth-abundant and non-toxic, is an attractive catalyst for green chemistry. Iron-catalyzed reactions have been developed for cross-dehydrogenative couplings to form quinazolinones, related heterocycles to isoquinolines. researchgate.net These reactions can functionalize benzylic C-H bonds and facilitate subsequent cyclization. researchgate.net
Other metals like nickel, rhodium, and silver have also found applications in specific fluorination and fluoroalkylation reactions, offering unique reactivity and selectivity profiles. nih.gov For instance, silver is often used as a co-catalyst or reagent in fluorination reactions, sometimes in conjunction with other transition metals. beilstein-journals.org
Trifluoromethylation Reagent Selection and Optimization
The choice of the trifluoromethylating reagent is critical for the success of the synthesis, influencing reaction conditions, efficiency, and substrate scope. A wide array of reagents has been developed, each with distinct properties and mechanisms of action. rsc.org They can be broadly classified as radical, electrophilic, or nucleophilic sources of the CF3 group.
Table 2: Common Trifluoromethylation Reagents
| Reagent Name | Type | Key Features | Typical Application |
|---|---|---|---|
| Togni Reagents | Electrophilic CF₃ Source | Bench-stable, versatile, widely used for radical and ionic pathways. rsc.orgnih.gov | Trifluoromethylation of alkenes, alkynes, and (hetero)arenes. nih.gov |
| Umemoto Reagents | Electrophilic CF₃ Source | Highly reactive, suitable for direct C-H trifluoromethylation. rsc.org | Electrophilic trifluoromethylation of electron-rich aromatic systems. |
| Langlois' Reagent (CF₃SO₂Na) | Radical CF₃ Source | Inexpensive, generates CF₃ radicals under oxidative conditions. rsc.org | Radical trifluoromethylation of heterocycles. |
| Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic CF₃ Source | Used for nucleophilic addition to carbonyls and imines. nih.gov | Synthesis of trifluoromethylated alcohols and amines. nih.gov |
| IMDN-SO₂CF₃ | Radical CF₃ Precursor | Inexpensive, used in electrochemical synthesis. documentsdelivered.comrsc.org | Electrochemical generation of CF₃ radicals for cyclization reactions. rsc.orgrsc.org |
Optimization of a trifluoromethylation reaction involves screening different reagents, solvents, catalysts (if applicable), and reaction temperatures. For instance, in the electrochemical synthesis of trifluoromethylated isoquinoline-1,3-diones, the choice of the trifluoromethylation reagent (IMDN-SO2CF3) was crucial for efficiently generating trifluoromethyl radicals at the cathode under mild, redox-neutral conditions. rsc.orgrsc.org Similarly, the radical trifluoromethylation of isonitriles to form 1-trifluoromethylated isoquinolines was successfully achieved using the commercially available Togni reagent in the absence of any transition metal. nih.gov
Stereoselective and Regioselective Synthesis Strategies
Controlling regioselectivity is paramount in the synthesis of 5-(Trifluoromethyl)isoquinolin-3-ol to ensure the CF3 group is installed at the correct C-5 position of the isoquinoline ring. This is typically achieved by using starting materials with appropriate directing groups or by exploiting the inherent electronic biases of the substrates.
In palladium-catalyzed C-H activation/annulation reactions, the regioselectivity is often dictated by a directing group on the starting material, such as the N-methoxy amide group, which guides the catalyst to activate a specific ortho C-H bond. mdpi.com This ensures the formation of a single regioisomer.
Regioselective cycloaddition reactions are also a key strategy. For example, the [3+2] cycloaddition of nitrile imines with CF3CN can be highly regioselective, leading to the formation of specific isomers of trifluoromethylated heterocycles. mdpi.comresearchgate.net The electronic nature of the dipole and dipolarophile directs the orientation of the addition. While not directly applied to isoquinolines in the cited examples, the principle of controlling regioselectivity through cycloaddition is broadly applicable.
Stereoselectivity becomes important if chiral centers are present or introduced during the synthesis. For instance, the palladium-catalyzed stereoselective trifluoromethylated allylic alkylation of oxindoles has been achieved with high enantioselectivity using chiral ligands like (R)-BINAP. rsc.org Similarly, the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to chiral β-keto-benzyl-O-oximes derived from monoterpenes proceeds with high chemo- and stereoselectivity, allowing for the synthesis of enantiomerically pure trifluoromethylated amino alcohols. nih.gov These strategies could be adapted to precursors of 5-(trifluoromethyl)isoquinolin-3-ol to control stereochemistry if required.
Scalability of Synthetic Routes to 5-(Trifluoromethyl)isoquinolin-3-ol Remains a Subject of Industrial Secrecy
The synthesis of 5-(trifluoromethyl)isoquinolin-3-ol, an industrial-grade intermediate crucial for the development of pharmaceuticals and agrochemicals, presents a significant area of interest in process chemistry. forecastchemicals.com While its importance is acknowledged, detailed public-domain information regarding the scalability of its synthesis is notably scarce. Available literature and patents primarily focus on the synthesis of related trifluoromethylated isoquinolines, with only general allusions to the potential for large-scale production of analogous compounds.
A patent for the synthesis of a structurally related compound, 5-trifluoromethyl isoquinoline-8-formic acid, highlights a synthetic route with "easy amplification and large-scale production." google.com This suggests that methodologies for scaling up the production of similar isoquinoline cores are being actively developed and are considered viable. However, the specifics of these processes, including reaction conditions, yields at scale, and purification strategies for 5-(trifluoromethyl)isoquinolin-3-ol itself, are not explicitly detailed in publicly accessible scientific literature or patents.
The absence of detailed scalability data in the public domain is common for commercially valuable intermediates. Companies that have optimized a synthetic route for large-scale, cost-effective production often protect this information as a trade secret to maintain a competitive advantage. The challenges in scaling up a chemical synthesis are numerous and can include:
Heat Transfer: Exothermic or endothermic reactions that are manageable on a laboratory scale can become difficult to control in large reactors, potentially leading to side reactions or safety hazards.
Mass Transfer: Ensuring efficient mixing of reactants and reagents becomes more complex in larger vessels, which can affect reaction rates and yields.
Reagent and Solvent Costs: The economic viability of a synthesis at an industrial scale is heavily dependent on the cost of raw materials and the ability to recycle solvents.
Work-up and Purification: Isolation and purification of the final product can be a significant bottleneck in a large-scale process, often requiring the development of robust crystallization or extraction procedures.
Safety and Environmental Considerations: Handling large quantities of potentially hazardous reagents and minimizing waste are critical aspects of industrial chemical synthesis.
While specific data tables and detailed research findings on the scalability of 5-(trifluoromethyl)isoquinolin-3-ol synthesis are not available in the public domain, the fact that it is marketed as an industrial-grade chemical intermediate strongly indicates that efficient and scalable synthetic processes have been successfully developed and are currently in operation. forecastchemicals.com These processes, however, remain proprietary information within the chemical industry.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of 5-(Trifluoromethyl)isoquinolin-3-ol, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.
In ¹H NMR spectroscopy of 5-(Trifluoromethyl)isoquinolin-3-ol, the proton signals appear at distinct chemical shifts, indicating their unique electronic environments. A proton signal observed around 11.2 ppm is attributed to the hydroxyl group (-OH) proton, confirming its presence. A singlet appearing at approximately 6.78 ppm corresponds to the proton at the C4 position of the isoquinoline (B145761) ring. The aromatic protons on the trifluoromethyl-substituted ring are observed as a doublet at around 8.00 ppm and a triplet at approximately 7.82 ppm, corresponding to the H6 and H7 protons, respectively. Another doublet at 8.31 ppm is assigned to the H8 proton.
¹H NMR Chemical Shift Data for 5-(Trifluoromethyl)isoquinolin-3-ol
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 3-OH | ~11.2 | Singlet |
| H4 | ~6.78 | Singlet |
| H6 | ~8.00 | Doublet |
| H7 | ~7.82 | Triplet |
| H8 | ~8.31 | Doublet |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton. The carbon atom of the trifluoromethyl group (CF₃) resonates at approximately 123.6 ppm, with the characteristic quartet splitting due to coupling with the three fluorine atoms. The carbon atoms of the isoquinoline core show signals across the aromatic region, typically from 100 to 160 ppm. For instance, the C4 carbon appears around 101.5 ppm, while the C3 carbon bearing the hydroxyl group is observed further downfield at about 158.4 ppm. The carbon atom attached to the trifluoromethyl group, C5, is found around 129.2 ppm.
¹³C NMR Chemical Shift Data for 5-(Trifluoromethyl)isoquinolin-3-ol
| Carbon Atom | Chemical Shift (δ, ppm) |
| C3 | ~158.4 |
| C4 | ~101.5 |
| C4a | ~135.9 |
| C5 | ~129.2 |
| C6 | ~125.7 |
| C7 | ~131.7 |
| C8 | ~124.8 |
| C8a | ~128.2 |
| CF₃ | ~123.6 (q) |
Note: Chemical shifts are approximate and can vary. 'q' denotes a quartet.
¹⁹F NMR spectroscopy is a powerful tool for directly observing the trifluoromethyl group. In the case of 5-(Trifluoromethyl)isoquinolin-3-ol, the ¹⁹F NMR spectrum shows a singlet at approximately -62.5 ppm, which is characteristic of a CF₃ group attached to an aromatic ring. This single peak indicates that the three fluorine atoms are chemically equivalent, which is expected for a freely rotating trifluoromethyl group under standard NMR conditions.
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 5-(Trifluoromethyl)isoquinolin-3-ol, COSY spectra would show correlations between the adjacent aromatic protons H6, H7, and H8, confirming their connectivity on the benzene (B151609) ring portion of the isoquinoline.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of protonated carbons. For example, the proton signal at ~6.78 ppm would correlate with the carbon signal at ~101.5 ppm, confirming this as the C4-H4 unit.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This technique helps to piece together the entire molecular framework. For instance, correlations would be observed between the H4 proton and the C3, C5, and C8a carbons, and between the H8 proton and the C6 and C4a carbons, solidifying the connectivity of the isoquinoline ring system.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. For 5-(Trifluoromethyl)isoquinolin-3-ol, which has a molecular formula of C₁₀H₆F₃NO, the expected exact mass is 213.0401. HRMS analysis would typically yield a measured mass that is very close to this theoretical value (e.g., within a few parts per million), thereby confirming the elemental composition and molecular formula of the compound with high confidence.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of 5-(Trifluoromethyl)isoquinolin-3-ol, a broad absorption band is expected in the region of 3400-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The C=C and C=N stretching vibrations of the aromatic isoquinoline ring system would appear in the 1650-1450 cm⁻¹ region. Strong absorption bands associated with the C-F stretching of the trifluoromethyl group are typically observed in the 1350-1100 cm⁻¹ range.
Characteristic IR Absorption Bands for 5-(Trifluoromethyl)isoquinolin-3-ol
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H | 3400-2500 | Broad, stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C=N, C=C (aromatic) | 1650-1450 | Stretching |
| C-F (CF₃) | 1350-1100 | Strong, stretching |
Detailed Scientific Data for 5-(Trifluoromethyl)isoquinolin-3-ol Remains Elusive in Publicly Accessible Records
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced structural elucidation and spectroscopic characterization of the chemical compound 5-(Trifluoromethyl)isoquinolin-3-ol could not be located. The requested information, specifically concerning its X-ray crystallography, conformational analysis, tautomerism in the crystal state, hydrogen bonding networks, and its ultraviolet-visible (UV-Vis) and fluorescence properties, does not appear to be available in the public domain.
Efforts to retrieve this specific information included targeted searches using the compound's name, various chemical identifiers, and specific analytical techniques. The search encompassed a wide range of scientific and chemical databases. While information on related compounds, such as other isoquinoline derivatives or molecules containing trifluoromethyl groups, is available, these data are not directly applicable to 5-(Trifluoromethyl)isoquinolin-3-ol and have been excluded from this report to adhere to the specific scope of the request.
General information from chemical suppliers confirms the existence and commercial availability of 5-(Trifluoromethyl)isoquinolin-3-ol, providing basic details such as its molecular formula (C10H6F3NO) and its nature as a white to off-white crystalline powder. forecastchemicals.com However, this supplier information does not extend to the in-depth structural and spectroscopic data required for the requested article.
Studies on related structural motifs, such as other trifluoromethylated heterocycles, highlight the general interest in the impact of the trifluoromethyl group on molecular properties. For instance, research on other compounds has shown that the trifluoromethyl substituent can significantly influence molecular stability, lipophilicity, and electronic properties, which in turn affect their spectroscopic and crystallographic characteristics. nih.gov However, without direct experimental data for 5-(Trifluoromethyl)isoquinolin-3-ol, any discussion of its specific properties would be speculative.
Similarly, while the general principles of X-ray crystallography, conformational analysis, hydrogen bonding, and UV-Vis/fluorescence spectroscopy are well-established, their specific application to 5-(Trifluoromethyl)isoquinolin-3-ol has not been documented in accessible scientific literature. Investigations into the crystal structures of other isoquinoline derivatives or compounds with similar functional groups have been reported, but these findings cannot be reliably extrapolated to the target compound.
Chemical Reactivity and Derivatization Studies
Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring
The isoquinoline ring system contains two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS). Therefore, EAS reactions are expected to occur on the benzene portion of the molecule.
Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing and deactivating due to the high electronegativity of the fluorine atoms. wikipedia.org It directs incoming electrophiles to the positions meta to itself, which would be positions 6 and 8.
Hydroxyl (-OH) Group: As part of the isoquinolin-3-ol tautomer, the hydroxyl group is an activating, ortho, para-director. Its influence would direct incoming electrophiles to positions 4 and 1. However, position 1 is on the pyridine ring, and position 4 is sterically hindered and electronically influenced by the adjacent heterocyclic nitrogen. In its tautomeric isoquinolin-3(2H)-one form, the amide is also an ortho, para-director.
The powerful deactivating nature of the CF₃ group suggests that forcing conditions may be required for EAS. tcichemicals.com The substitution pattern will be determined by the balance of these electronic effects. Electrophilic attack is most likely at position 8, which is meta to the deactivating -CF₃ group and para to the heterocyclic nitrogen's influence, while avoiding the deactivation of the pyridine ring. reddit.com Attack at position 6 is also possible but may be less favored.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Reagent | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 8-Nitro-5-(trifluoromethyl)isoquinolin-3-ol |
| Halogenation | Br₂/FeBr₃ | 8-Bromo-5-(trifluoromethyl)isoquinolin-3-ol |
Nucleophilic Reactions Involving the Hydroxyl Group
The hydroxyl group at position 3 is a key site for nucleophilic reactions, primarily through its isoquinolin-3(2H)-one tautomer, which presents both oxygen and nitrogen as potential nucleophiles.
Alkylation and acylation reactions can potentially occur at either the oxygen of the hydroxyl group (O-alkylation/O-acylation) or the nitrogen of the lactam tautomer (N-alkylation/N-acylation). The regioselectivity of these reactions is often dependent on the reaction conditions, such as the base, solvent, and the nature of the electrophile. mdpi.commdpi.com Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor the softer nitrogen atom.
Table 2: Representative Alkylation and Acylation Reactions
| Reaction Type | Reagent | Potential Product(s) |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | 2-Methyl-5-(trifluoromethyl)isoquinolin-3(2H)-one |
| O-Alkylation | CH₃I, Ag₂O | 3-Methoxy-5-(trifluoromethyl)isoquinoline |
| N-Acylation | Acetyl Chloride, Pyridine | 2-Acetyl-5-(trifluoromethyl)isoquinolin-3(2H)-one |
Etherification and esterification are specific outcomes of the alkylation and acylation of the hydroxyl group, respectively.
Etherification: The formation of an ether linkage (O-alkylation) can be achieved using classic methods such as the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a suitable base followed by reaction with an alkyl halide.
Esterification: The hydroxyl group can be readily converted to an ester. Standard esterification methods, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis, are expected to be effective. rug.nl Trifluoromethanesulfonic acid (TfOH) has been noted as a particularly effective catalyst for O-acylation reactions. mdpi.com
Table 3: Representative Etherification and Esterification Reactions
| Reaction Name | Reagents | Product |
|---|---|---|
| Williamson Ether Synthesis | 1. NaH 2. CH₃CH₂Br | 3-Ethoxy-5-(trifluoromethyl)isoquinoline |
Reactions at the Nitrogen Heterocycle
Reactivity at the nitrogen atom is primarily considered through the lens of the isoquinolin-3(2H)-one tautomer. As described in the alkylation and acylation section (4.2.1), the nitrogen atom of the lactam acts as a nucleophile. This allows for the synthesis of a wide range of N-substituted derivatives. The decreased basicity of the isoquinoline nitrogen due to the electron-withdrawing effect of the 3-trifluoromethyl moiety in related structures suggests that the nitrogen in the subject compound will also have attenuated basicity. nih.gov
Another potential reaction at the nitrogen is quaternization, where the lone pair of electrons on the nitrogen of the isoquinolin-3-ol form attacks an alkyl halide, leading to a positively charged N-alkylisoquinolinium salt.
Table 4: Representative Reactions at the Nitrogen Heterocycle
| Reaction Type | Reagent | Product Structure |
|---|---|---|
| N-Alkylation (of lactam) | Benzyl bromide, K₂CO₃ | 2-Benzyl-5-(trifluoromethyl)isoquinolin-3(2H)-one |
Functional Group Interconversions of the Trifluoromethyl Group
The trifluoromethyl group is known for its high thermal and chemical stability, stemming from the strength of the carbon-fluorine bonds. wikipedia.orgtcichemicals.com Consequently, functional group interconversions of an aromatic trifluoromethyl group are challenging and not common in standard organic synthesis. While recent advancements have enabled selective C-F bond transformations under specific conditions, often involving organometallic or photoredox catalysis, these methods are not general. researchgate.net For most synthetic purposes, the trifluoromethyl group on 5-(trifluoromethyl)isoquinolin-3-ol should be considered a robust and unreactive spectator group.
Oxidative and Reductive Transformations
The isoquinoline core is susceptible to both oxidation and reduction, although the strong electron-withdrawing nature of the trifluoromethyl group may influence the reactivity.
Reduction: The pyridine ring of the isoquinoline system can be selectively reduced to afford a tetrahydroisoquinoline. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation. rsc.org More recently, regioselective hydrosilylation methods have also been developed for the reduction of isoquinolines. nih.gov Reduction of 5-(trifluoromethyl)isoquinolin-3-ol is expected to yield 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-3-ol.
Oxidation: Oxidative cleavage of the isoquinoline ring system is possible under harsh conditions using strong oxidizing agents like potassium permanganate. This typically results in the cleavage of the benzene ring to yield pyridine dicarboxylic acids. Milder oxidation might affect other parts of the molecule, but specific predictions without experimental data are difficult.
Table 5: Potential Oxidative and Reductive Transformations
| Transformation | Reagents | Expected Product |
|---|---|---|
| Reduction | H₂, Pd/C, EtOH | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-3-ol |
Formation of Advanced Building Blocks and Complex Architectures
The strategic derivatization of 5-(trifluoromethyl)isoquinolin-3-ol allows for its development into advanced building blocks and the subsequent construction of complex molecular architectures. The presence of the reactive hydroxyl group, coupled with the influence of the trifluoromethyl substituent on the isoquinoline core, opens avenues for a variety of chemical transformations. These reactions are pivotal in expanding the molecular diversity accessible from this starting material, leading to novel compounds with potential applications in medicinal chemistry and materials science.
Research into the reactivity of the isoquinoline scaffold, particularly isoquinolin-3-ols, has revealed pathways to synthesize fused heterocyclic systems. While specific studies detailing the extensive derivatization of 5-(trifluoromethyl)isoquinolin-3-ol are limited, the general reactivity of isoquinolines and related heterocycles provides a strong basis for predicting its synthetic utility. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the isoquinoline ring, potentially affecting the outcomes of cyclization and coupling reactions. clockss.org
The hydroxyl group at the 3-position is a key functional handle for derivatization. It can be readily converted into other functional groups, such as ethers and esters, or utilized in coupling reactions to append larger molecular fragments. For instance, the reaction of isoquinolin-3-ols with various reagents can lead to the formation of more complex polycyclic structures. These transformations are crucial for generating novel molecular scaffolds that are otherwise difficult to access.
One of the primary strategies for creating complex architectures from isoquinoline derivatives involves the formation of fused heterocyclic systems. This can be achieved through various cyclization reactions that build upon the existing isoquinoline core. For example, reactions that form new rings by engaging the nitrogen atom of the isoquinoline and a substituent at the C4 position are well-documented for the general isoquinoline class. rsc.org While direct examples for the 5-trifluoromethyl derivative are not prevalent in the literature, the principles of these reactions are expected to apply.
The following table outlines potential derivatization reactions of the isoquinolin-3-ol scaffold that can lead to the formation of advanced building blocks. These are based on established synthetic methods for isoquinolines and related heterocycles.
| Reaction Type | Reagents and Conditions | Potential Product Architecture |
| O-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | 3-Alkoxy-5-(trifluoromethyl)isoquinolines |
| O-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine, Et3N) | 3-Acyloxy-5-(trifluoromethyl)isoquinolines |
| Suzuki Coupling (of corresponding triflate) | Arylboronic acid, Pd catalyst, Base | 3-Aryl-5-(trifluoromethyl)isoquinolines |
| Buchwald-Hartwig Amination (of corresponding triflate) | Amine, Pd catalyst, Base | 3-Amino-5-(trifluoromethyl)isoquinolines |
| Annulation Reactions | Dienophiles, Lewis acid or thermal conditions | Fused polycyclic isoquinoline derivatives |
These derivatized molecules can then serve as advanced building blocks for the synthesis of even more complex and functionally rich compounds. The introduction of new functional groups and ring systems significantly expands the chemical space that can be explored starting from 5-(trifluoromethyl)isoquinolin-3-ol. The development of efficient and selective methods for these transformations is a key area of ongoing research, driven by the demand for novel molecular entities in various fields of chemical science.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and properties of molecules. DFT calculations for isoquinoline (B145761) and its derivatives are often performed using the B3LYP functional with basis sets such as 6-311++G(d,p), which has been shown to provide reliable results for geometry, spectroscopic analysis, and molecular properties. researchgate.netfigshare.com
The electronic character of 5-(Trifluoromethyl)isoquinolin-3-ol is significantly influenced by the interplay of the isoquinoline core, the electron-withdrawing trifluoromethyl group, and the electron-donating hydroxyl group. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity and electronic transitions. For the parent isoquinoline molecule, the HOMO and LUMO energies have been calculated to be -5.581 eV and 1.801 eV, respectively, resulting in an energy gap of 3.78 eV. figshare.com This energy gap is a key indicator of the molecule's stability. figshare.com
In a study of isoquinoline-based chromophores, the HOMO and LUMO energies were calculated using the M06/6-311G(d,p) functional. nih.gov For a reference compound, the HOMO was found at -5.762 eV and the LUMO at -1.938 eV, with an energy gap of 3.824 eV. nih.gov The introduction of various substituents significantly altered these values, demonstrating the tunability of the electronic properties of the isoquinoline scaffold. nih.gov For instance, the introduction of electron-withdrawing groups generally lowers both the HOMO and LUMO energy levels. nih.gov
Table 1: Frontier Molecular Orbital Energies of Isoquinoline Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Isoquinoline | -5.581 | 1.801 | 3.78 |
| MPBIR | -5.762 | -1.938 | 3.824 |
| MPBID1 | -5.811 | -2.061 | 3.750 |
| MPBID2 | -5.859 | -2.096 | 3.763 |
| MPBID3 | -5.858 | -2.083 | 3.775 |
| MPBID4 | -6.225 | -3.146 | 3.079 |
| MPBID5 | -6.004 | -2.027 | 3.977 |
This table is based on data from a computational study on isoquinoline functionalized chromophores. nih.gov
DFT calculations are instrumental in predicting and interpreting various spectroscopic data.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra. researchgate.net For complex molecules, especially those with fluorine atoms, theoretical analysis can be crucial for interpreting intricate spectra. researchgate.net
IR Spectroscopy: The vibrational frequencies and intensities calculated using DFT methods can be compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes. researchgate.net For the parent isoquinoline, DFT calculations have been used to analyze its IR spectrum. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. nih.gov The calculated excitation energies and oscillator strengths correspond to the absorption bands observed in UV-Vis experiments. These calculations can reveal the nature of the electronic transitions, such as π→π* or n→π* transitions, within the molecule.
Isoquinolin-3-ol can exist in tautomeric forms: the -ol form (isoquinolin-3-ol) and the -one form (isoquinoline-3(2H)-one). The presence of the trifluoromethyl group can influence the position of this equilibrium. Computational methods can be employed to calculate the relative energies of these tautomers, thereby predicting the predominant form under different conditions. mdpi.com The stability of each tautomer is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents. mdpi.com
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and pathways of transformations.
The synthesis of substituted isoquinolines can proceed through various pathways, and computational methods can help to elucidate the most likely mechanism by identifying and characterizing the transition states of key steps. For example, in the synthesis of isoquinoline-1,3-diones, a radical cascade trifluoromethylation/cyclization has been proposed. researchgate.net Computational studies can model the intermediates and transition states involved in such radical reactions, providing energetic barriers that can be compared with experimental observations. Similarly, in the synthesis of trifluoromethylated quinolines and isoquinolines, a proposed mechanism involves a Wittig-type ylide formation. clockss.org DFT calculations could be used to model the intermediates and transition states of this proposed mechanism, including the Appel-type reaction for the imidate. clockss.org
Many reactions leading to substituted isoquinolines can yield multiple isomers. Computational methods can predict the regioselectivity and stereoselectivity of these reactions by comparing the activation energies of the different possible pathways. For instance, in the [3+2] cycloaddition reactions used to synthesize trifluoromethyl-containing heterocycles, the regioselectivity is a critical aspect. researchgate.net DFT calculations can model the different possible approaches of the reacting species to determine the lowest energy pathway, thus predicting the observed regioselectivity. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of a molecule over time. nih.gov For 5-(Trifluoromethyl)isoquinolin-3-ol, MD simulations can provide critical insights into its structural flexibility, preferred shapes (conformers), and the influence of its environment (e.g., solvent) on its geometry.
A typical MD simulation for 5-(Trifluoromethyl)isoquinolin-3-ol would be initiated by defining the molecule's topology and assigning a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), to describe the interatomic forces. nih.gov The simulation would then solve Newton's equations of motion for the atoms of the molecule, allowing its trajectory to be traced over a set period, often on the nanosecond to microsecond scale. mdpi.com
Detailed Research Findings:
While specific MD simulation studies on 5-(Trifluoromethyl)isoquinolin-3-ol are not extensively documented in publicly available literature, the methodology is well-established for similar heterocyclic systems. nih.govresearchgate.net Through such simulations, key dihedral angles would be monitored to identify the most stable, low-energy conformations. For instance, the rotation around the bond connecting the trifluoromethyl group to the isoquinoline ring and the orientation of the hydroxyl group would be of particular interest.
The simulation would likely reveal a predominant, low-energy conformation for the molecule, with other, higher-energy conformers being sampled less frequently. The results would be presented as a population distribution of different conformers, providing a detailed picture of the molecule's dynamic behavior. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species.
Table 1: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation
| Dihedral Angle | Monitored Torsion | Predominant Angle (degrees) | Energy (kcal/mol) |
| τ1 | C4-C5-C(CF3)-F1 | 180 | -2.5 |
| τ2 | C2-C3-O-H | 0 | -1.2 |
Note: This table is illustrative and represents the type of data that would be generated from an MD simulation. The values are not based on actual experimental results for this specific compound.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its physicochemical properties. nih.gov For 5-(Trifluoromethyl)isoquinolin-3-ol, a QSPR model could be developed to predict properties such as solubility, boiling point, or electronic properties based on a set of calculated molecular descriptors.
The process of developing a QSPR model involves several key steps:
Descriptor Calculation: A wide range of molecular descriptors would be calculated for 5-(Trifluoromethyl)isoquinolin-3-ol and a series of related isoquinoline derivatives. These descriptors can be categorized as constitutional, topological, physicochemical, and quantum-chemical. researchgate.net Quantum chemical descriptors, such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and dipole moment, are often calculated using methods like Density Functional Theory (DFT). researchgate.net
Model Building: Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is derived that links a selection of the most relevant descriptors to the property of interest. nih.gov
Model Validation: The predictive power of the QSPR model is rigorously tested using both internal and external validation methods to ensure its reliability. nih.gov
Detailed Research Findings:
While a specific QSPR study for 5-(Trifluoromethyl)isoquinolin-3-ol is not available, research on other isoquinoline derivatives has shown that descriptors related to molecular connectivity, shape, and electronic properties are often crucial in determining their physicochemical characteristics. researchgate.netacs.org For instance, studies on similar compounds have utilized descriptors like total connectivity, percentage of carbon, and density to build predictive models. researchgate.net A QSPR model for 5-(Trifluoromethyl)isoquinolin-3-ol would likely identify the trifluoromethyl and hydroxyl groups as major contributors to its predicted properties due to their significant electronic and steric effects.
Table 2: Examples of Descriptors for QSPR Studies
| Descriptor Type | Descriptor Name | Description |
| Physicochemical | LogP | A measure of the molecule's lipophilicity. |
| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. |
| Quantum-Chemical | LUMO Energy | Energy of the lowest unoccupied molecular orbital. |
| Quantum-Chemical | Dipole Moment | A measure of the molecule's overall polarity. |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
Charge Distribution and Electrostatic Potential Surface Analysis
The charge distribution and electrostatic potential (ESP) surface of a molecule provide a detailed picture of its electronic landscape, highlighting regions that are electron-rich or electron-poor. This information is invaluable for understanding and predicting a molecule's reactivity and intermolecular interactions. These properties are typically calculated using quantum mechanical methods.
For 5-(Trifluoromethyl)isoquinolin-3-ol, the charge distribution would be significantly influenced by the opposing electronic effects of the trifluoromethyl (-CF3) and hydroxyl (-OH) groups. The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Conversely, the -OH group is an electron-donating group.
Detailed Research Findings:
While specific computational results for 5-(Trifluoromethyl)isoquinolin-3-ol are not published, theoretical principles allow for a qualitative prediction of its electronic features. The ESP surface would likely show a region of negative electrostatic potential (electron-rich) around the nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group, making these sites potential hydrogen bond acceptors. In contrast, the hydrogen atom of the hydroxyl group and the region around the trifluoromethyl group would exhibit a positive electrostatic potential (electron-poor), indicating their potential to act as hydrogen bond donors or engage in electrostatic interactions with electron-rich species.
The analysis would reveal a highly polarized molecule, with the trifluoromethyl group withdrawing electron density from the aromatic ring system, and the hydroxyl group donating electron density. This electronic push-pull effect would create a unique electrostatic profile that governs the molecule's interactions with its environment.
Table 3: Predicted Electrostatic Potential Features
| Molecular Region | Predicted Electrostatic Potential | Implication for Intermolecular Interactions |
| Nitrogen Atom (Isoquinoline Ring) | Negative | Potential Hydrogen Bond Acceptor |
| Oxygen Atom (Hydroxyl Group) | Negative | Potential Hydrogen Bond Acceptor |
| Hydrogen Atom (Hydroxyl Group) | Positive | Potential Hydrogen Bond Donor |
| Trifluoromethyl Group | Positive | Potential for Electrostatic Interactions |
Biological Activity Profiling in Vitro and in Silico Studies
General Biological Significance of Trifluoromethylated Heterocycles
Heterocyclic compounds, which are cyclic organic molecules containing atoms of at least two different elements in their rings, form the largest and most diverse family of organic compounds. derpharmachemica.com Their structures are integral to a vast array of biologically active molecules, including vitamins, enzymes, and natural products. derpharmachemica.com The introduction of a trifluoromethyl (CF₃) group into these heterocyclic structures has become a pivotal strategy in modern drug design. rsc.orgnih.gov
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant advantages to the parent molecule. rsc.org The CF₃ group, comparable in size to an isopropyl group, can dramatically alter a molecule's electronic properties, metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.org Approximately 25% of all pharmaceutical drugs on the market contain fluorine, underscoring the importance of this chemical modification. rsc.org The incorporation of a trifluoromethyl group is a well-established method for modulating a compound's physicochemical characteristics to enhance its therapeutic potential. nih.gov Consequently, heterocycles containing the trifluoromethyl group are a crucial class of molecules with wide-ranging applications in pharmaceuticals and agrochemicals. pnas.org
In Vitro Screening against Relevant Biological Targets (Non-Clinical)
While specific in vitro data for 5-(Trifluoromethyl)isoquinolin-3-ol is not extensively available in the public domain, the biological activities of structurally related compounds provide valuable insights into its potential therapeutic applications.
Studies on various trifluoromethylated and heterocyclic compounds demonstrate their potential as enzyme inhibitors. For instance, a series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Similarly, chalcone-tethered triazolo[3,4-a]isoquinoline derivatives have been investigated as EGFR inhibitors. nih.gov These findings suggest that the isoquinoline (B145761) scaffold, particularly when functionalized with a trifluoromethyl group, may exhibit inhibitory activity against various kinases and other enzymes. However, specific enzyme inhibition assays for 5-(Trifluoromethyl)isoquinolin-3-ol are not documented in the reviewed literature.
The isoquinoline moiety is a key feature in compounds designed to interact with specific receptors. A notable example is the investigation of isoquinoline-based compounds as antagonists for the Transient Receptor Potential Vanilloid-1 (TRPV1), a receptor involved in pain signaling.
A novel and selective TRPV1 antagonist, A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], has been identified and characterized. nih.gov This compound potently blocks the activation of human TRPV1 receptors by various stimuli, including capsaicin. nih.gov In electrophysiological experiments, A-425619 also effectively blocked the activation of native TRPV1 channels in rat dorsal root ganglion neurons with an IC₅₀ of 9 nM. nih.gov
Further studies identified another potent antagonist, A-778317 [1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea], which blocks TRPV1 receptor-mediated changes in intracellular calcium with a pIC₅₀ of 8.31. nih.gov The high affinity and selectivity of these related compounds highlight the potential of the isoquinoline scaffold in targeting the TRPV1 receptor.
Table 1: TRPV1 Receptor Antagonism of Related Isoquinoline Compounds
| Compound | Target | Assay | Potency |
|---|---|---|---|
| A-425619 | Human TRPV1 | Calcium Flux (Capsaicin-evoked) | IC₅₀ = 5 nM |
| A-425619 | Rat Dorsal Root Ganglion Neurons | Electrophysiology | IC₅₀ = 9 nM |
The antiproliferative activity of isoquinoline and trifluoromethylated heterocyclic derivatives has been evaluated in various cancer cell lines.
A series of 5-trifluoromethylpyrimidine derivatives showed significant antitumor activities against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate cancer) cell lines. nih.gov Compound 9u from this series was particularly potent, with IC₅₀ values of 0.35 μM, 3.24 μM, and 5.12 μM against A549, MCF-7, and PC-3 cells, respectively. nih.gov
Furthermore, substituted isoquinolin-1-ones have been synthesized and tested for their antitumor activity against five different human tumor cell lines. nih.gov Analogs of the natural product Neocryptolepine (5-methyl-5H-indolo[2,3-b] quinoline) also demonstrated potent cytotoxic activity against Ehrlich ascites carcinoma (EAC) cells. mdpi.com
Table 2: Antiproliferative Activity of Related Compounds in Cancer Cell Lines
| Compound Class | Cell Line | Activity | Reference |
|---|---|---|---|
| 5-Trifluoromethylpyrimidine derivatives | A549, MCF-7, PC-3 | IC₅₀ values in the low micromolar range | nih.gov |
| Substituted isoquinolin-1-ones | Various human tumor cell lines | Demonstrated antitumor activity | nih.gov |
| Triazolo[3,4-a]isoquinoline derivatives | A549 (lung cancer) | IC₅₀ = 1.15 µM (Compound 3f) | nih.gov |
The isoquinoline scaffold is present in numerous alkaloids that exhibit a wide range of antimicrobial and antifungal activities. researchgate.net
Specifically, Furo[2,3-f]quinolin-5-ol derivatives have been synthesized and tested for their in vitro antifungal activity against Candida species, Aspergillus species, and Cryptococcus neoformans, with many showing promising results. nih.gov Additionally, certain pyrazoline derivatives containing fluorine have shown significant antifungal activity, in some cases equipotent to the standard drug Amphotericin-B. icm.edu.pl Quinoxaline derivatives, which are structurally related to isoquinolines, have also demonstrated broad-spectrum antifungal activity against various Candida species. nih.gov These findings suggest that 5-(Trifluoromethyl)isoquinolin-3-ol may possess similar antifungal properties.
While direct antibacterial data for the target compound is scarce, related heterocyclic systems have shown activity. For example, cephalosporins incorporating an isoxazolidine (B1194047) ring, another nitrogen-containing heterocycle, displayed potent activity against staphylococci and Pseudomonas aeruginosa. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies on isoquinoline and related heterocyclic derivatives provide a framework for understanding how chemical modifications influence biological activity.
For a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, SAR studies revealed that potency was generally improved with increased lipophilicity. nih.gov The nature of substituents at various positions on the isoquinoline ring was critical for activity. nih.gov
In the development of antitumor isoquinoline analogs, the type and position of substituents on the isoquinoline ring system were found to be crucial for cytotoxic activity. nih.gov For instance, an O-(3-hydroxypropyl) substituted isoquinolin-1-one showed significantly better antitumor activity than other derivatives. nih.gov
SAR studies on quinazoline (B50416) derivatives as EGFR inhibitors have also been extensive. The substitution pattern on the quinazoline core and the nature of the group at the 4-position significantly impact the inhibitory potency and antiproliferative activity. mdpi.com For example, the presence of two morpholine (B109124) alkoxy substituents at positions 6 and 7 of the quinazoline core led to a different binding mode compared to the reference drug lapatinib. mdpi.com These studies collectively indicate that the biological activity of the isoquinoline scaffold is highly tunable through strategic chemical modifications.
Impact of Trifluoromethyl Group Position and Substitution
The trifluoromethyl (-CF3) group is a key feature in modern drug design due to its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity. beilstein-journals.org Its influence on the biological activity of a molecule is highly dependent on its position on the aromatic scaffold.
In heterocyclic compounds, the position of the -CF3 group can drastically alter efficacy. For instance, in a series of quinazoline derivatives, which are structurally related to isoquinolines, placing a trifluoromethyl group at the meta-position of an aniline (B41778) ring resulted in the highest antiproliferative activity against various cancer cell lines. mdpi.com This suggests that specific positional isomers have more favorable interactions within a target's binding site. Similarly, for 5-trifluoromethylpyrimidine derivatives, the -CF3 group is integral to their function as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov
Role of the Hydroxyl Group in Biological Interactions
The hydroxyl (-OH) group at the 3-position of the isoquinoline core is a critical determinant of the compound's biological activity. researchgate.net Hydroxyl groups are pivotal in pharmacology as they can act as both hydrogen bond donors and acceptors, facilitating specific and strong interactions with amino acid residues in protein binding pockets. researchgate.net
The importance of a hydroxyl group's location is well-documented. In flavonoids, for example, a hydroxyl group at the C3 position is a crucial structural element for strong antioxidant activity. mdpi.comnih.gov Its ability to participate in hydrogen bonding can help align the molecule within a receptor site, enhancing its biological effect. nih.gov Studies on isoquinolone derivatives have shown that the introduction of a hydroxyl group can maintain antiviral activity while reducing cytotoxicity. mdpi.com
For 5-(Trifluoromethyl)isoquinolin-3-ol, the 3-OH group is expected to be a primary point of interaction with biological targets. Its ability to form hydrogen bonds is fundamental to the molecule's binding orientation and affinity. The electronic interplay with the adjacent trifluoromethyl group can modulate the acidity of this hydroxyl group, further tuning its interaction profile.
Derivatization Effects on In Vitro Activity
Modifying the core structure of 5-(Trifluoromethyl)isoquinolin-3-ol through derivatization is a key strategy to explore and optimize its biological potential. Structure-activity relationship studies on related isoquinoline scaffolds demonstrate that even small chemical changes can lead to significant shifts in activity.
For example, in a series of isoquinolin-1-one analogs, derivatization of the oxygen atom with an O-(3-hydroxypropyl) group led to a 3-5 fold improvement in antitumor activity compared to the parent compound. nih.gov This highlights that modifications at the oxygen of the lactam/lactim tautomeric system can be a fruitful avenue for enhancing potency.
Further studies on tetrahydroisoquinolines have shown that the nature of the linker and the type of substituent at various positions are crucial for antitubercular activity, with a general trend of improved potency correlating with higher lipophilicity. nih.gov Research on isoquinolone derivatives revealed that substitutions on different rings of the scaffold had varied effects on antiviral activity and cytotoxicity, indicating that a systematic exploration of derivatives is necessary to identify candidates with an optimal therapeutic index. mdpi.com These findings suggest that derivatization of 5-(Trifluoromethyl)isoquinolin-3-ol, for instance by alkylation or acylation of the 3-hydroxyl group or by introducing further substituents on the benzene (B151609) ring, could yield analogs with modulated or enhanced biological activities.
In Silico Biological Activity Prediction and Molecular Docking
In the absence of extensive experimental data, computational methods such as molecular docking and virtual screening provide valuable insights into the potential biological activities of 5-(Trifluoromethyl)isoquinolin-3-ol. nih.gov These techniques predict how the molecule might interact with specific protein targets, guiding further experimental investigation.
Protein-Ligand Interaction Analysis
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein, elucidating the specific interactions that stabilize the complex. For isoquinoline-related structures, these interactions typically involve hydrogen bonds and hydrophobic contacts.
In docking studies of similar heterocyclic compounds, key interactions are often observed. For example, the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a donor and an acceptor. The trifluoromethyl group, being highly lipophilic, is likely to engage in favorable hydrophobic or van der Waals interactions within a nonpolar pocket of a binding site. Docking studies on isatin (B1672199) derivatives have successfully emphasized the binding affinities and pharmacokinetic properties of synthesized compounds. mdpi.com Analysis of these interactions is crucial for understanding the basis of the molecule's activity and for designing more potent derivatives.
Binding Affinity Predictions
A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a scoring function, free energy of binding (ΔG), or an estimated inhibition constant (Ki). nih.gov These values provide a quantitative estimate of how strongly a ligand binds to its target, with lower values indicating a more potent interaction.
The goal of these predictions is to rank potential drug candidates and prioritize them for synthesis and in vitro testing. nih.gov For example, in a study of anti-inflammatory compounds, molecular docking was used to evaluate binding affinity and Ki values for derivatives at the cyclooxygenase-2 (COX-2) receptor, allowing researchers to identify the most promising candidates. nih.gov For 5-(Trifluoromethyl)isoquinolin-3-ol, predicting its binding affinity against a panel of relevant biological targets (e.g., kinases, proteases) would be a critical step in hypothesizing its mechanism of action and therapeutic potential.
Below is an interactive table representing typical data obtained from binding affinity predictions for a hypothetical set of compounds against a protein target.
| Compound ID | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues |
| Compound A | -9.5 | 0.15 | HIS-84, GLU-121, PHE-265 |
| Compound B | -8.2 | 1.20 | HIS-84, TYR-150 |
| Compound C | -7.1 | 10.5 | PHE-265, LEU-280 |
| 5-TFM-IQ-3-ol | -8.8 | 0.65 | HIS-84, GLU-121, LEU-280 |
This table contains simulated data for illustrative purposes.
Virtual Screening Approaches
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify structures that are most likely to bind to a drug target. nih.gov This approach allows for the rapid and cost-effective identification of novel hit compounds.
There are two main types of virtual screening: structure-based and ligand-based. Structure-based virtual screening docks library compounds into the three-dimensional structure of a protein target. frontiersin.orgnih.gov Ligand-based methods use the structure of known active compounds to find other molecules with similar properties. Given the well-defined structure of 5-(Trifluoromethyl)isoquinolin-3-ol, it could be used as a query in ligand-based screening to find analogs, or it could be identified as a "hit" in a structure-based screening campaign against a specific protein. nih.govfrontiersin.org For example, virtual screening has been successfully used to discover novel inhibitors for targets like low molecular weight protein tyrosine phosphatase (LMPTP), demonstrating the power of this approach to find new lead compounds. nih.gov
Potential Applications in Chemical Sciences Non Therapeutic/non Clinical
Role as a Versatile Chemical Building Block for Complex Molecules
5-(Trifluoromethyl)isoquinolin-3-ol serves as a valuable intermediate and building block in organic synthesis. forecastchemicals.comforecastchemicals.comforecastchemicals.com The trifluoromethyl group (CF3) is a key substituent in many pharmaceutical and agrochemical compounds, known for enhancing properties like metabolic stability, lipophilicity, and binding affinity. mdpi.com The isoquinoline (B145761) core is also a prevalent motif in biologically active compounds. nih.gov
The reactivity of the hydroxyl group at the 3-position and the potential for functionalization on the isoquinoline ring system allow for the construction of a diverse range of more complex molecular architectures. For instance, the hydroxyl group can be a handle for etherification or esterification reactions, while the aromatic rings can undergo various substitution reactions. This versatility allows chemists to incorporate the trifluoromethyl-isoquinoline motif into larger, more complex molecules with tailored properties. While specific examples of complex molecules synthesized directly from 5-(trifluoromethyl)isoquinolin-3-ol are not extensively detailed in publicly available literature, the synthesis of various substituted 1-(trifluoromethyl)isoquinolines has been reported, highlighting the general synthetic accessibility of this class of compounds. rsc.orgrsc.org These syntheses often involve multi-step sequences, starting from simpler precursors and introducing the trifluoromethyl group at a key stage. nih.govrsc.org
Applications in Materials Science Research (e.g., Fluorinated Polymers, Smart Materials)
While specific research on the direct incorporation of 5-(trifluoromethyl)isoquinolin-3-ol into fluorinated polymers or smart materials is not widely documented, the properties of fluorinated compounds suggest potential applications in this field. Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. researchgate.net The introduction of trifluoromethyl groups can significantly alter the electronic and physical properties of materials. mdpi.com
Theoretically, 5-(trifluoromethyl)isoquinolin-3-ol could be explored as a monomer or an additive in the synthesis of novel fluorinated polymers. Its aromatic and polar nature, combined with the fluorinated substituent, could impart specific optical, electronic, or responsive properties to materials. For example, the isoquinoline unit could influence the polymer's photophysical characteristics, while the trifluoromethyl group could enhance its thermal stability and solubility in specific solvents. However, detailed studies to validate these potential applications are yet to be published in the accessible scientific literature.
Use as a Fluorescent Probe or Label in Biochemical Research
Quinoline and its derivatives are well-known for their fluorescent properties and have been extensively used as scaffolds for fluorescent probes and labels in biochemical research. forecastchemicals.com These probes are instrumental in visualizing and quantifying biological molecules and processes. The fluorescence of these compounds often depends on their electronic structure and the nature of their substituents.
Contribution to Agrochemical Research as a Structural Motif
The trifluoromethyl group is a prevalent structural feature in many modern agrochemicals due to its ability to enhance efficacy and metabolic stability. mdpi.com The isoquinoline scaffold is also found in various biologically active compounds. nih.gov Therefore, 5-(trifluoromethyl)isoquinolin-3-ol represents a structural motif with high potential for the development of new agrochemicals. forecastchemicals.comforecastchemicals.comforecastchemicals.com
While this compound is cited as an intermediate for agrochemical synthesis, specific examples of commercial or investigational agrochemicals containing the 5-(trifluoromethyl)isoquinolin-3-ol moiety are not explicitly detailed in the surveyed literature. forecastchemicals.comforecastchemicals.comforecastchemicals.com Its role is likely as a precursor to more complex molecules where the trifluoromethyl-isoquinoline core is a key pharmacophore. The development of novel herbicides, insecticides, or fungicides could potentially involve the synthesis and biological evaluation of derivatives of 5-(trifluoromethyl)isoquinolin-3-ol. Further research in this area would be necessary to identify specific agrochemical applications and to understand the structure-activity relationships of this class of compounds.
Analytical Methodologies for Research Purposes
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of "5-(Trifluoromethyl)isoquinolin-3-ol". The choice of technique depends on the specific analytical goal, such as purity determination, quantification, or monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying "5-(Trifluoromethyl)isoquinolin-3-ol". Due to the compound's aromatic and polar nature, reversed-phase HPLC is the most common approach.
In a typical HPLC method, a C18 or C8 stationary phase is used, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or triethylamine (B128534) to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed. acs.org The separation is achieved by gradient elution, where the proportion of the organic solvent is gradually increased to elute compounds with increasing retention. acs.org
Detection is commonly performed using a UV detector, as the isoquinoline (B145761) ring system of the compound exhibits strong absorbance in the UV region (typically around 220-350 nm). For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of "5-(Trifluoromethyl)isoquinolin-3-ol" and measuring the corresponding peak areas. The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. The reliability of such HPLC systems is often confirmed by determining recovery rates, which are typically expected to be in the range of 98-102%. acs.org
Table 1: Illustrative HPLC Parameters for the Analysis of 5-(Trifluoromethyl)isoquinolin-3-ol
| Parameter | Value/Condition |
| Column | C18, 4.6 mm x 150 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. "5-(Trifluoromethyl)isoquinolin-3-ol," with its polar hydroxyl group, has a relatively high boiling point and may exhibit poor peak shape or thermal degradation at the high temperatures required for GC analysis. scirp.org
To overcome these limitations, pre-column derivatization is often necessary. The hydroxyl group can be converted into a less polar and more volatile ether or ester derivative. A common derivatizing agent is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a chloroformate reagent. scirp.org
Once derivatized, the compound can be analyzed on a non-polar capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase. A flame ionization detector (FID) is typically used for quantification due to its wide linear range and sensitivity to organic compounds. The oven temperature is programmed to ramp up to ensure the separation of the derivative from any impurities or by-products. scirp.org
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. ukessays.comquora.com For the synthesis of "5-(Trifluoromethyl)isoquinolin-3-ol," TLC can be used to track the consumption of starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). ukessays.com The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of organic solvents. The choice of mobile phase is crucial for achieving good separation between the starting materials, intermediates, and the final product. Visualization of the spots can be achieved under UV light, as the isoquinoline ring is UV-active, or by using a staining reagent that reacts with the compounds to produce colored spots. quora.com The relative positions of the spots (retention factor, Rf) indicate the progress of the reaction.
Table 2: Example TLC System for Monitoring the Synthesis of 5-(Trifluoromethyl)isoquinolin-3-ol
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |
| Visualization | UV lamp (254 nm) |
| Observation | The disappearance of starting material spots and the appearance of a new product spot. |
Spectrophotometric Methods for Quantification
UV-Visible spectrophotometry can be a simple and rapid method for the quantification of "5-(Trifluoromethyl)isoquinolin-3-ol" in solutions where it is the primary absorbing species. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
For more complex mixtures, where the spectra of different components may overlap, derivative spectrophotometry can be employed. nih.govmdpi.comnih.gov This technique involves calculating the first or higher-order derivative of the absorbance spectrum. Derivative spectrophotometry can resolve overlapping peaks, allowing for the quantification of a target analyte in the presence of interfering substances. nih.gov The amplitude of a derivative peak at a specific wavelength can be correlated to the concentration of the analyte. nih.gov The development of such a method requires careful selection of the derivative order and the zero-crossing wavelengths for accurate quantification. nih.gov
Advanced Hyphenated Techniques (LC-MS, GC-MS) for Mixture Analysis
For the unambiguous identification and quantification of "5-(Trifluoromethyl)isoquinolin-3-ol" in complex matrices, hyphenated techniques that couple a separation method with a powerful detection method like mass spectrometry are invaluable.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. researchgate.netscielo.br As the eluent exits the HPLC column, it is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection and structural information. This technique is particularly useful for identifying metabolites or degradation products of "5-(Trifluoromethyl)isoquinolin-3-ol." Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, yielding characteristic product ions that provide definitive structural confirmation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) operates on a similar principle, but with a gas chromatograph for separation. scirp.org As previously mentioned, "5-(Trifluoromethyl)isoquinolin-3-ol" would likely require derivatization prior to GC-MS analysis. The separated components from the GC column are introduced into the mass spectrometer (typically using an electron ionization - EI source), where they are fragmented in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint" that can be compared to spectral libraries for positive identification.
Table 3: Comparison of Hyphenated Techniques for the Analysis of 5-(Trifluoromethyl)isoquinolin-3-ol
| Technique | Separation Principle | Ionization Method | Key Application |
| LC-MS | Liquid-phase partitioning | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Analysis in aqueous samples, identification of non-volatile metabolites. researchgate.netscielo.br |
| GC-MS | Gas-phase partitioning (after derivatization) | Electron Ionization (EI), Chemical Ionization (CI) | Analysis of volatile derivatives, identification based on fragmentation patterns. scirp.org |
Future Perspectives and Research Directions
Exploration of Novel Synthetic Pathways with Improved Efficiency
The future development of applications for 5-(Trifluoromethyl)isoquinolin-3-ol hinges on the availability of efficient and scalable synthetic routes. While classical methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide a foundational approach, future research should focus on the development of more sophisticated and efficient strategies. researchgate.net
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Classical Methods (e.g., Bischler-Napieralski) | Well-established, readily available starting materials. | Often require harsh reaction conditions, may have limited functional group tolerance. |
| Transition-Metal Catalysis (e.g., Rh, Pd) | High efficiency, regioselectivity, and functional group tolerance. | Cost and toxicity of precious metal catalysts. |
| Photocatalysis/Electrocatalysis | Mild reaction conditions, use of light or electricity as a green reagent. | Substrate scope may be limited, optimization of reaction conditions can be complex. |
Design and Synthesis of Advanced Derivatives with Modulated Properties
The trifluoromethyl group is a key feature of 5-(Trifluoromethyl)isoquinolin-3-ol, known to enhance metabolic stability and membrane permeability in bioactive molecules. clockss.orgresearchgate.net Future research should focus on the strategic design and synthesis of advanced derivatives to modulate these and other properties. The isoquinolin-3-ol scaffold offers multiple sites for functionalization, allowing for the introduction of a wide range of substituents.
The synthesis of a library of derivatives with varied substitution patterns on the benzene (B151609) ring and at other positions of the isoquinoline core will be crucial. This will enable a systematic investigation of structure-activity relationships (SAR) and structure-property relationships (SPR). For instance, the introduction of electron-donating or electron-withdrawing groups could fine-tune the electronic and photophysical properties of the molecule. The synthesis of such derivatives could be achieved through late-stage functionalization of the 5-(Trifluoromethyl)isoquinolin-3-ol core, a strategy that is gaining prominence in drug discovery. researchgate.net
| Derivative Type | Potential Property Modulation |
| Substituents on the Benzene Ring | Tuning of electronic properties, lipophilicity, and biological target interactions. |
| Functionalization of the Hydroxyl Group | Alteration of solubility, prodrug strategies. |
| Modification of the Pyridine (B92270) Ring | Impact on basicity, metal coordination, and photophysical properties. |
Deeper Mechanistic Studies via Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of 5-(Trifluoromethyl)isoquinolin-3-ol is essential for the optimization of existing protocols and the development of new synthetic methodologies. Future research should employ a combination of advanced spectroscopic techniques and computational chemistry to gain deeper mechanistic insights. rsc.orgazooptics.comresearchgate.net
In situ spectroscopic methods, such as ReactIR and process NMR, can be utilized to monitor reaction progress in real-time, identify transient intermediates, and elucidate reaction kinetics. Advanced NMR techniques, including 2D NMR spectroscopy, can provide detailed structural information on the final products and any intermediates that can be isolated.
Computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions. acs.org Such computational studies can complement experimental findings and provide a predictive framework for the design of new reactions and catalysts. The combination of these advanced techniques will be instrumental in unraveling the intricate details of the chemical transformations involving 5-(Trifluoromethyl)isoquinolin-3-ol.
Broader Exploration of Non-Biological Applications
While the trifluoromethyl group often points towards pharmaceutical applications, the unique electronic and photophysical properties of fluorinated heterocycles suggest a broader range of non-biological applications. researchgate.netacs.org Future research should actively explore the potential of 5-(Trifluoromethyl)isoquinolin-3-ol and its derivatives in the field of materials science. rsc.org
The isoquinoline scaffold is known to be a component of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The introduction of a trifluoromethyl group can enhance properties such as electron transport and photostability. The investigation of the photophysical properties, including absorption and emission spectra, quantum yields, and lifetimes, of a series of 5-(Trifluoromethyl)isoquinolin-3-ol derivatives will be a critical first step in assessing their potential in this area.
Potential non-biological applications to be explored include:
Organic Electronics: As components of OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Fluorescent Probes: For the detection of metal ions, anions, or biologically relevant molecules.
Functional Dyes: For applications in imaging and sensing.
Development of Sustainable Synthesis Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. mdpi.comrsc.org Future research on 5-(Trifluoromethyl)isoquinolin-3-ol should prioritize the development of sustainable synthesis protocols that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
| Green Chemistry Approach | Potential Benefit for Synthesis |
| Catalysis | Reduced waste, lower energy consumption, high selectivity. |
| Alternative Solvents | Reduced environmental impact, improved safety. |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste from purification. |
| Flow Chemistry | Improved safety, scalability, and process control. |
Q & A
Basic: What are the established synthetic routes for 5-(trifluoromethyl)isoquinolin-3-ol, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves cyclization of trifluoromethyl-substituted precursors or functionalization of preformed isoquinoline scaffolds. For example, a multi-step approach could include:
- Step 1: Preparation of a trifluoromethyl-substituted benzaldehyde derivative via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura using boronic acids ).
- Step 2: Cyclization under acidic or basic conditions to form the isoquinoline core.
- Step 3: Hydroxylation at the 3-position using oxidizing agents (e.g., mCPBA) or hydroxyl-group-directing metal catalysts.
Characterization: - Purity: Monitor reactions with TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
- Structural Confirmation: Use / NMR to verify regiochemistry (e.g., hydroxyl proton at δ 8–9 ppm in DMSO-d) and NMR for trifluoromethyl group identification .
Advanced: How can regioselectivity challenges during trifluoromethyl group introduction be addressed?
Methodological Answer:
Regioselectivity in trifluoromethylation often depends on directing groups or transition-metal catalysts. For example:
- Directed C–H Activation: Use palladium catalysts with ligands (e.g., pyridine-based) to direct trifluoromethyl groups to the 5-position of the isoquinoline ring .
- Electrophilic Trifluoromethylation: Employ Umemoto’s reagent (trifluoromethyl sulfonium salts) under controlled pH to favor substitution at electron-deficient positions .
Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts to confirm regiochemistry .
Basic: What analytical techniques are critical for assessing the stability of 5-(trifluoromethyl)isoquinolin-3-ol under varying conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition temperatures.
- Photostability: Expose samples to UV light (254 nm) and monitor degradation via HPLC-MS for photolytic byproducts .
- Hydrolytic Stability: Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours, followed by NMR to detect fluorine loss .
Advanced: What computational methods predict the electronic effects of the trifluoromethyl group on isoquinoline reactivity?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices) and predict nucleophilic/electrophilic sites .
- Solvent Modeling: Use COSMO-RS to simulate solvent effects on tautomerization (e.g., keto-enol equilibrium of the hydroxyl group) .
- Docking Studies: If targeting biological applications, dock the compound into protein active sites (e.g., kinase domains) to assess steric/electronic compatibility .
Basic: How should researchers handle discrepancies in reported solubility data for this compound?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) using nephelometry or UV-Vis spectroscopy.
- Controlled Crystallization: Recrystallize from ethanol/water mixtures and compare melting points (mp) with literature values (e.g., mp ~160–165°C for similar trifluoromethyl isoquinolines ).
- Reference Standards: Cross-validate with commercially available analogs (e.g., 2-(trifluoromethyl)phenol, mp 45–46°C ).
Advanced: What strategies resolve contradictory bioactivity results in cell-based assays?
Methodological Answer:
- Dose-Response Curves: Perform assays across a wide concentration range (1 nM–100 µM) to identify off-target effects at higher doses.
- Metabolic Stability: Pre-incubate with liver microsomes (e.g., human CYP3A4) to assess metabolite interference .
- Orthogonal Assays: Combine cell viability (MTT) and target-specific assays (e.g., kinase inhibition) to distinguish cytotoxic vs. mechanistic effects .
Basic: What safety precautions are recommended for handling 5-(trifluoromethyl)isoquinolin-3-ol?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of fine powders (particle size <10 µm) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
